molecular formula C12H7Br2N3O6S B5249252 N-(2,6-dibromo-4-nitrophenyl)-4-nitrobenzenesulfonamide

N-(2,6-dibromo-4-nitrophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B5249252
M. Wt: 481.08 g/mol
InChI Key: SYVRMIFNHYYWCB-UHFFFAOYSA-N
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Description

N-(2,6-dibromo-4-nitrophenyl)-4-nitrobenzenesulfonamide is an organic compound characterized by the presence of bromine, nitro, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dibromo-4-nitrophenyl)-4-nitrobenzenesulfonamide typically involves the bromination of 4-nitroaniline followed by sulfonation. One method involves using bromide-bromate salts in an aqueous acidic medium to achieve bromination . The reaction is carried out at ambient conditions, making it an environmentally friendly process. The product is then purified by filtration and washing with water .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dibromo-4-nitrophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Derivatives with different substituents replacing the bromine atoms.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Sulfonic acid derivatives and other oxidized products.

Scientific Research Applications

N-(2,6-dibromo-4-nitrophenyl)-4-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,6-dibromo-4-nitrophenyl)-4-nitrobenzenesulfonamide involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological molecules. These interactions can disrupt cellular processes, leading to antimicrobial or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-nitrophenol
  • 2,6-Dibromo-4-nitroaniline

Uniqueness

N-(2,6-dibromo-4-nitrophenyl)-4-nitrobenzenesulfonamide is unique due to the presence of both bromine and sulfonamide groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. Its dual functional groups allow for a broader range of applications and interactions in various fields.

Properties

IUPAC Name

N-(2,6-dibromo-4-nitrophenyl)-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2N3O6S/c13-10-5-8(17(20)21)6-11(14)12(10)15-24(22,23)9-3-1-7(2-4-9)16(18)19/h1-6,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVRMIFNHYYWCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2Br)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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